molecular formula C12H23NO4 B13348581 Ethyl (tert-butoxycarbonyl)-L-valinate

Ethyl (tert-butoxycarbonyl)-L-valinate

Cat. No.: B13348581
M. Wt: 245.32 g/mol
InChI Key: JNKNQMOSZQCECU-VIFPVBQESA-N
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Description

Significance of L-Valine Derivatives in Contemporary Chemical Research

L-valine, an essential branched-chain amino acid (BCAA), and its derivatives are of substantial importance in modern chemical and biomedical research. nih.govnumberanalytics.com Valine's unique isopropyl side chain imparts specific conformational properties to peptides and proteins, influencing their structure and function. numberanalytics.com Consequently, L-valine derivatives are crucial building blocks in the synthesis of a wide array of biologically active molecules, including therapeutic peptides, antibiotics, and anticancer drugs.

The applications of L-valine derivatives extend to various fields:

Pharmaceutical Development : They are key intermediates in the synthesis of therapeutic agents and agrochemicals. nbinno.com Modified valine derivatives can enhance properties like stability, solubility, or biological activity in drug design. For instance, they are used in creating prodrugs to improve bioavailability. chemimpex.com

Biotechnology and Protein Engineering : In biotechnology, valine is incorporated into synthetic peptides and proteins to optimize their function and stability. Its hydrophobic nature contributes to proper protein folding.

Material Science : Valine derivatives are employed in the development of functional polymers and other advanced materials.

Foundational Role of the Tert-Butoxycarbonyl (Boc) Protecting Group in Amino Acid Chemistry

The tert-butoxycarbonyl (Boc) group is one of the most widely used N-protecting groups in peptide synthesis and general organic synthesis. Its popularity stems from a combination of stability and ease of removal under specific, mild conditions. The Boc group is introduced by reacting an amino acid with an agent like di-tert-butyl dicarbonate (B1257347). orgsyn.orgrsc.org

Key features of the Boc protecting group include:

Stability : It is stable under basic and nucleophilic conditions, as well as during catalytic reduction, which allows for a wide range of chemical reactions to be performed on other parts of the molecule without affecting the protected amino group. creative-peptides.com

Acidic Lability : The Boc group is easily and cleanly removed under mild acidic conditions, typically using trifluoroacetic acid (TFA). This selective deprotection is a cornerstone of Boc-based solid-phase peptide synthesis (SPPS). springernature.com

Versatility : Its use is advantageous in the synthesis of hydrophobic peptides and molecules containing ester moieties. springernature.comnih.gov The steric bulk of the Boc group also provides effective protection for the amino function.

The strategic application of the Boc group prevents the formation of undesired side products and ensures the correct sequence is assembled during the stepwise synthesis of peptides. creative-peptides.com

Research Trajectory and Potential of Ethyl (tert-butoxycarbonyl)-L-valinate within the Domain of Protected Amino Acid Esters

This compound, also known as Boc-L-valine ethyl ester, is a specific derivative that combines the features of the L-valine scaffold, the Boc-protected amine, and an ethyl ester at the carboxylic acid terminus. This compound serves as a valuable intermediate in the synthesis of more complex molecules. synhet.comnih.gov Its structure makes it a ready-to-use building block for peptide coupling reactions once the Boc group is removed, or for modifications involving the ethyl ester.

The research trajectory for compounds like this compound is directed towards their application in the synthesis of novel peptides, peptidomimetics, and other pharmacologically relevant structures. The ethyl ester, compared to the more common methyl ester, can influence the compound's physical properties, such as solubility and reactivity, and may offer advantages in specific synthetic contexts. For example, ethyl esters are often used in the synthesis of prodrugs. nih.gov While detailed research findings specifically on the ethyl ester are less common than for its methyl counterpart, its utility can be inferred from the extensive use of similar protected amino acid esters in organic synthesis.

Physicochemical Properties of Related Valine Derivatives

PropertyN-(tert-Butoxycarbonyl)-L-valine methyl esterN-(tert-Butoxycarbonyl)-L-valineL-Valine ethyl ester hydrochloride
Molecular Formula C₁₁H₂₁NO₄ cdhfinechemical.comC₁₀H₁₉NO₄ nih.govC₇H₁₆ClNO₂
Molecular Weight 231.29 g/mol cdhfinechemical.com217.26 g/mol nih.gov181.66 g/mol
CAS Number 58561-04-9 cdhfinechemical.com13734-41-3 prepchem.com17609-47-1
Appearance Colorless liquid cdhfinechemical.comWhite fine crystalline powder chemicalbook.comPowder
Melting Point Not Applicable77-80 °C chemicalbook.com102-105 °C
Boiling Point 194 °C Not AvailableNot Available
Density 1.004 g/mL at 25 °C Not AvailableNot Available

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H23NO4

Molecular Weight

245.32 g/mol

IUPAC Name

ethyl (2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate

InChI

InChI=1S/C12H23NO4/c1-7-16-10(14)9(8(2)3)13-11(15)17-12(4,5)6/h8-9H,7H2,1-6H3,(H,13,15)/t9-/m0/s1

InChI Key

JNKNQMOSZQCECU-VIFPVBQESA-N

Isomeric SMILES

CCOC(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C

Canonical SMILES

CCOC(=O)C(C(C)C)NC(=O)OC(C)(C)C

Origin of Product

United States

Mechanistic Investigations and Reactivity Profiles of Ethyl Tert Butoxycarbonyl L Valinate

Reactivity of the Ester Functional Group in Valine Esters

The ethyl ester group in Ethyl (tert-butoxycarbonyl)-L-valinate is susceptible to nucleophilic attack at the carbonyl carbon. This reactivity is central to reactions such as hydrolysis, transesterification, and reduction.

Kinetic and Mechanistic Studies of Hydrolysis and Transesterification Reactions

Hydrolysis: The hydrolysis of amino acid esters can be catalyzed by acids or bases. Under alkaline conditions, the reaction typically follows a second-order kinetic model, involving the nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group to yield the carboxylate salt of N-Boc-L-valine. Kinetic studies on the hydrolysis of various esters have shown that the rate is influenced by factors such as temperature and the steric hindrance around the reaction center. researchgate.netresearchgate.net The bulky isopropyl group of the valine side chain and the adjacent N-Boc group can sterically hinder the approach of the nucleophile, potentially slowing the reaction rate compared to less hindered amino acid esters.

Transesterification: This process involves the conversion of one ester to another by reacting it with an alcohol, typically in the presence of an acid or base catalyst. masterorganicchemistry.com For this compound, reacting it with a different alcohol (e.g., methanol) under acidic or basic conditions would lead to the corresponding methyl ester. The mechanism, similar to hydrolysis, involves nucleophilic attack by the new alcohol on the carbonyl carbon. masterorganicchemistry.com The reaction is generally reversible, and the equilibrium can be shifted by using the desired alcohol as the solvent. masterorganicchemistry.com Kinetic models like the Ping-Pong Bi-Bi mechanism are often used to describe enzyme-catalyzed transesterification reactions. researchgate.net

Table 1: General Mechanistic Steps in Ester Reactions
Reaction TypeCatalystKey Mechanistic StepIntermediateProduct of Reaction with this compound
Base-Catalyzed HydrolysisOH⁻Nucleophilic attack of OH⁻ on ester carbonylTetrahedral IntermediateN-Boc-L-valine (as carboxylate salt)
Acid-Catalyzed HydrolysisH⁺Protonation of carbonyl oxygen, followed by nucleophilic attack of H₂OTetrahedral IntermediateN-Boc-L-valine
Base-Catalyzed TransesterificationRO⁻ (e.g., CH₃O⁻)Nucleophilic attack of alkoxide on ester carbonylTetrahedral IntermediateNew N-Boc-L-valine ester (e.g., methyl ester)
Acid-Catalyzed TransesterificationH⁺Protonation of carbonyl oxygen, followed by nucleophilic attack of new alcoholTetrahedral IntermediateNew N-Boc-L-valine ester (e.g., methyl ester)

Chemoselective Reduction Chemistry of Carboxylic Esters to Alcohol Derivatives

The ethyl ester of this compound can be chemoselectively reduced to the corresponding primary alcohol, N-(tert-butoxycarbonyl)-L-valinol, without affecting the N-Boc protecting group. This transformation is critical for the synthesis of amino alcohols, which are valuable chiral building blocks.

Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for this reduction. masterorganicchemistry.comorgsyn.org The reaction proceeds via nucleophilic addition of a hydride ion to the ester carbonyl, followed by elimination of ethoxide to form an intermediate aldehyde, which is then rapidly reduced to the primary alcohol. masterorganicchemistry.com

Table 2: Reagents for Chemoselective Reduction of this compound
Reducing AgentTypical ConditionsReactivity towards EsterSelectivity Notes
Lithium Aluminum Hydride (LiAlH₄)Anhydrous THF or Ether, 0°C to refluxHighReduces most carbonyl functional groups (amides, carboxylic acids, etc.). masterorganicchemistry.com Not chemoselective in the presence of other reducible groups.
Sodium Borohydride (NaBH₄)Methanol (B129727) or Ethanol (B145695), RTLow/NoneHighly selective for aldehydes and ketones. Does not typically reduce esters or amides. masterorganicchemistry.com
NaBH₄ with Additives (e.g., LiCl, CaCl₂)THF or Alcohols, elevated temperatureModerate to HighReactivity is enhanced, allowing for ester reduction. Can offer better chemoselectivity than LiAlH₄. reddit.com
Borane-Methyl Sulfide (BMS)THF, refluxHighA general reagent for the reduction of amino acids to amino alcohols. orgsyn.org

Chemical Behavior of the N-Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group due to its stability under many reaction conditions and its susceptibility to removal under specific, typically acidic, conditions.

Detailed Analysis of Acid-Catalyzed Deprotection Kinetics and Selectivity

The removal of the N-Boc group is most commonly achieved using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). youtube.com The mechanism involves the protonation of the carbonyl oxygen of the carbamate (B1207046), followed by the fragmentation of the protecting group to release the free amine, carbon dioxide, and a stable tert-butyl cation. This cation is typically scavenged by the solvent or an added scavenger to form isobutylene.

Kinetic studies have revealed that the rate of deprotection can be influenced by the acid concentration. For instance, the HCl-catalyzed deprotection has been shown to exhibit a second-order dependence on the acid concentration. nih.gov The steric environment of the amino acid also plays a significant role. N-Boc protected esters of branched-chain amino acids, such as valine and leucine, often require longer deprotection times or yield lower conversions compared to those with less hindered aliphatic side chains, likely due to steric hindrance affecting the initial protonation step. mdpi.com The choice of acid and solvent system can be optimized to achieve selective deprotection of the N-Boc group in the presence of other acid-sensitive functionalities, such as tert-butyl esters, by carefully controlling the reaction conditions. researchgate.net

Table 3: Acid-Catalyzed Deprotection of N-Boc Amino Acid Methyl Esters
N-Boc Amino Acid Methyl EsterSide ChainDeprotection Time (min)Yield (%)Reference
N-Boc-L-Valine Methyl EsterBranched (Isopropyl)~2563 mdpi.com
N-Boc-L-Leucine Methyl EsterBranched (Isobutyl)~2568 mdpi.com
Other Aliphatic Amino Acid EstersLinear/Less Hindered10-30Quantitative mdpi.com

Thermal Deprotection Studies: Mechanistic Insights and Optimization Parameters

An alternative to acid-catalyzed cleavage is the thermal deprotection of the N-Boc group. This method avoids the use of strong acids, which can be advantageous for substrates containing other acid-labile groups. The reaction is typically carried out at high temperatures (often 120-240°C) in various solvents or even under solvent-free conditions. nih.gov

The proposed mechanism involves a fragmentation process that forms the free amine, carbon dioxide, and isobutylene. acsgcipr.org The efficiency of thermal deprotection is highly dependent on the substrate and the solvent used. For instance, deprotection of N-Boc imidazole (B134444) is highly efficient in polar solvents like methanol (MeOH) and trifluoroethanol (TFE) even at 120°C, while alkyl amines like N-Boc phenethylamine (B48288) require much higher temperatures (240°C) for only moderate conversion. nih.gov Key optimization parameters include temperature, residence time (in flow chemistry), and solvent polarity. A significant drawback of this method is the potential for side reactions, including racemization of chiral centers at elevated temperatures.

Table 4: Solvent and Temperature Effects on Thermal N-Boc Deprotection
Substrate TypeSolventTemperature (°C)Conversion/YieldReference
N-Boc ImidazoleMethanol (MeOH)120100% nih.gov
N-Boc ImidazoleToluene1200% nih.gov
N-Boc AnilineTrifluoroethanol (TFE)24093% nih.gov
N-Boc Phenethylamine (Alkyl amine)Trifluoroethanol (TFE)24044% nih.gov

Development of Orthogonal Deprotection Strategies in Multistep Organic Synthesis

In complex syntheses, such as solid-phase peptide synthesis (SPPS), the use of orthogonal protecting groups is essential. Orthogonality means that one protecting group can be removed under a specific set of conditions without affecting another. nih.govthieme-connect.de The N-Boc group is a key component of several orthogonal strategies.

The most common orthogonal partner for the acid-labile Boc group is the base-labile fluorenylmethyloxycarbonyl (Fmoc) group. nih.govacs.org In the Fmoc/tBu strategy, the Fmoc group is removed with a mild base like piperidine, while the Boc group remains intact. Conversely, the Boc group can be removed with acid (e.g., TFA) without affecting the Fmoc group. nih.gov

Another important orthogonal partner is the benzyloxycarbonyl (Cbz or Z) group, which is typically removed by catalytic hydrogenolysis (e.g., H₂/Pd-C). total-synthesis.com The Boc group is stable to these reductive conditions, and the Cbz group is generally stable to the acidic conditions used for Boc removal (though harsh acid can cleave it). total-synthesis.comiris-biotech.de This allows for the selective deprotection of either group in the presence of the other, providing significant flexibility in synthetic design. escholarship.org The stability of the ethyl ester group in this compound under the conditions used for Boc removal (acidic) and its lability under conditions that would not affect the Boc group (e.g., saponification with aqueous base) is another example of orthogonality.

Table 5: Orthogonal Protecting Group Pairs with N-Boc
Protecting Group 1Cleavage Condition 1Protecting Group 2 (Orthogonal to Boc)Cleavage Condition 2Compatibility
Boc (tert-butoxycarbonyl)Acid (e.g., TFA, HCl)Fmoc (Fluorenylmethyloxycarbonyl)Base (e.g., Piperidine)Boc is stable to base; Fmoc is stable to acid. nih.govacs.org
Boc (tert-butoxycarbonyl)Acid (e.g., TFA, HCl)Cbz (Benzyloxycarbonyl)Hydrogenolysis (H₂, Pd/C)Boc is stable to hydrogenolysis; Cbz is stable to mild/moderate acid. total-synthesis.com
Boc (tert-butoxycarbonyl)Acid (e.g., TFA, HCl)Alloc (Allyloxycarbonyl)Pd(0) catalystBoc is stable to Pd(0) catalysis.
Ethyl EsterBase (Saponification, e.g., NaOH)Boc (tert-butoxycarbonyl)Acid (e.g., TFA, HCl)The ester is cleaved by base; the Boc group is stable. The Boc group is cleaved by acid; the ester is generally stable to anhydrous acid.

Stereochemical Stability and Transformation Pathways of L-Valinate Systems

The chiral center of L-valine derivatives, including this compound, is a focal point of mechanistic investigations. The stability of this center and the potential for stereochemical transformations such as racemization are critical considerations in synthetic chemistry.

Investigations into Retention and Inversion of Configuration at the Chiral Center

The stereochemical outcome of reactions involving the chiral center of L-valinate systems can result in either retention or inversion of the original configuration. Retention of configuration implies that the spatial arrangement of the substituents around the chiral carbon remains unchanged during a chemical transformation. Conversely, inversion of configuration signifies a reversal of this arrangement, akin to a mirror image.

In the context of this compound, reactions that proceed without breaking any of the bonds to the chiral α-carbon will inherently lead to retention of the L-configuration. However, in substitution reactions where a group attached to the chiral center is replaced, the mechanism of the reaction dictates the stereochemical outcome. For instance, a direct substitution mechanism where the incoming group attacks from the opposite side of the leaving group typically results in an inversion of configuration.

Elucidation of Pathways to Mitigate Racemization During Synthetic Operations

Racemization, the process of converting an enantiomerically pure substance into a mixture of equal parts of both enantiomers, is a significant challenge in peptide synthesis and other transformations involving amino acid derivatives. For N-alkoxycarbonylamino acids like this compound, racemization can occur, particularly during the activation of the carboxyl group for amide bond formation. nih.gov

The primary mechanism for racemization in these systems involves the formation of a planar, achiral intermediate, such as an oxazolone (B7731731) (or azlactone), through the intramolecular cyclization of the activated amino acid derivative. The formation of this intermediate allows for the loss of stereochemical information at the α-carbon. The rate of racemization is influenced by several factors, including the nature of the activating agent, the solvent, the base used, and the temperature. peptide.com

Several strategies have been developed to minimize racemization during synthetic operations with Boc-L-valinate systems:

Choice of Coupling Reagents: The selection of the coupling reagent is critical. Reagents that promote rapid amide bond formation while minimizing the lifetime of the activated intermediate can significantly reduce the extent of racemization. The addition of racemization-suppressing additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its derivatives is a common and effective practice. peptide.com

Control of Reaction Conditions: Careful control of the reaction temperature and the amount and type of base used can mitigate racemization. Lower temperatures generally disfavor the formation of the oxazolone intermediate. The use of sterically hindered or weaker bases can also be beneficial. researchgate.net

In Situ Neutralization Protocols: In solid-phase peptide synthesis (SPPS), in situ neutralization protocols can help to suppress side reactions like diketopiperazine formation, which can be a concern, especially at the dipeptide stage. peptide.com

Table 1: Factors Influencing Racemization in Boc-Amino Acid Activation and Mitigation Strategies

FactorInfluence on RacemizationMitigation Strategy
Coupling Reagent Highly activating reagents can increase the rate of oxazolone formation.Use of reagents with lower activation energy for amide bond formation; addition of racemization suppressants (e.g., HOBt).
Base Strong bases can promote the abstraction of the α-proton, leading to racemization.Use of weaker or sterically hindered bases; precise control of stoichiometry.
Temperature Higher temperatures can increase the rate of racemization.Performing reactions at lower temperatures.
Solvent Polar aprotic solvents can stabilize charged intermediates that may lead to racemization.Optimization of the solvent system for the specific reaction.
Reaction Time Prolonged exposure of the activated ester to the reaction conditions can increase the likelihood of racemization. nih.govOptimization of reaction kinetics to ensure rapid consumption of the activated species.

Fundamental Mechanistic Insights into Reactions of Boc-Valinate Systems

A deeper understanding of the reaction mechanisms, including the energetics of different pathways and the nature of transient species, is essential for the rational design of synthetic routes and the prediction of reaction outcomes.

Application of Computational Chemistry for Reaction Mechanism Elucidation and Energetics

Computational chemistry has become a powerful tool for investigating the intricate details of reaction mechanisms that are often difficult to probe experimentally. core.ac.uk Techniques such as Density Functional Theory (DFT) can be employed to model the reaction pathways of Boc-valinate systems. These computational models can provide valuable insights into the geometries of reactants, intermediates, transition states, and products, as well as their relative energies.

By calculating the activation energies for different potential pathways, computational studies can help to predict the most likely reaction mechanism. For instance, the energetics of oxazolone formation versus direct amide bond formation can be compared to understand the factors that favor one pathway over the other. This information can then be used to design reaction conditions that minimize racemization by favoring the pathway with a higher barrier for the formation of the racemization-prone intermediate.

Experimental and Theoretical Studies of Reaction Intermediates and Transition States

The direct observation of fleeting reaction intermediates and the characterization of transition states are challenging but provide invaluable mechanistic information. beilstein-journals.org Transition state theory posits that reactions proceed through a high-energy transition state, which represents the energy maximum along the reaction coordinate. wikipedia.orglibretexts.orglibretexts.org

Experimental techniques such as in situ spectroscopy can be used to detect and characterize reaction intermediates. core.ac.uk For example, infrared (IR) spectroscopy can monitor the disappearance of reactants and the appearance of products and intermediates in real-time. core.ac.uk Spectroscopic methods, in conjunction with kinetic studies, can provide evidence for the existence of specific intermediates, such as the oxazolone in the case of racemization studies. nih.gov

Theoretical studies, often performed in concert with experimental work, can further elucidate the structures of these transient species. Computational modeling can predict the spectroscopic signatures of proposed intermediates and transition states, which can then be compared with experimental data for validation. nih.gov Understanding the structure and stability of these species is key to controlling the stereochemical outcome of reactions involving this compound.

Advanced Applications of Ethyl Tert Butoxycarbonyl L Valinate As a Chiral Building Block in Complex Chemical Synthesis

Strategic Role in Peptide Synthesis Methodologies

The unique structural features of Ethyl (tert-butoxycarbonyl)-L-valinate make it a valuable tool in the hands of peptide chemists. The Boc group provides robust protection under a variety of coupling conditions yet can be readily removed with mild acid, while the ethyl ester offers stability and predictable reactivity for the C-terminus.

Contributions to Solid-Phase Peptide Synthesis (SPPS) Protocols

In the realm of Solid-Phase Peptide Synthesis (SPPS), the Boc/Bzl (tert-butoxycarbonyl/benzyl) protection strategy remains a cornerstone for the assembly of complex peptide chains. peptide.comchempep.comiris-biotech.de While direct attachment of Boc-amino acid ethyl esters to the resin is not the standard procedure, the principles of Boc chemistry are fundamental to the process. The synthesis typically commences with the anchoring of the C-terminal amino acid to a solid support, followed by a cyclical process of Nα-Boc deprotection and coupling of the subsequent Boc-protected amino acid. peptide.com

The deprotection of the Boc group is typically achieved using trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). chempep.com Following deprotection, the resulting ammonium (B1175870) salt is neutralized to the free amine, which is then ready to be coupled with the next activated Boc-amino acid. peptide.com This cycle is repeated until the desired peptide sequence is assembled. The stability of the ethyl ester in this compound would be compatible with the repetitive acid treatments required for Boc group removal during SPPS.

StepReagent/ConditionPurpose
Deprotection Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)Removal of the Nα-Boc protecting group.
Neutralization Diisopropylethylamine (DIEA) in DCMConversion of the TFA salt to the free amine.
Coupling Activated Boc-amino acidFormation of the peptide bond.
Washing Various solventsRemoval of excess reagents and byproducts.

Applications in Solution-Phase Peptide Synthesis of Designed Sequences

Solution-phase peptide synthesis offers a powerful alternative to SPPS, particularly for the large-scale production of peptides and for sequences that are prone to aggregation on a solid support. nih.gov In this methodology, this compound can be utilized directly as a key building block. The ethyl ester provides C-terminal protection, allowing the free N-terminus (after Boc deprotection) to be coupled with another N-protected amino acid.

The general strategy involves the activation of the carboxyl group of an N-protected amino acid and its subsequent reaction with the deprotected amino group of this compound. This process can be repeated to elongate the peptide chain. The choice of coupling reagents is critical to ensure high yields and minimize racemization.

Assembly of Dipeptides and Oligopeptides Containing Valine Moieties

The synthesis of dipeptides and smaller oligopeptides containing valine is a common requirement in medicinal chemistry and drug discovery. This compound is an excellent starting material for such syntheses in the solution phase. For instance, the synthesis of a dipeptide can be achieved by deprotecting the Boc group of this compound and then coupling it with an N-protected amino acid.

A typical procedure would involve the following steps:

Boc Deprotection: Treatment of this compound with an acid, such as TFA or HCl, to remove the Boc group and expose the free amine of the valine ethyl ester.

Coupling Reaction: The resulting valine ethyl ester salt is neutralized and then reacted with an N-protected amino acid (e.g., Boc-Ala-OH) in the presence of a coupling agent (e.g., DCC, HBTU) to form the dipeptide (e.g., Boc-Ala-Val-OEt).

This approach allows for the controlled and sequential assembly of well-defined oligopeptides containing valine residues. The ethyl ester can be subsequently hydrolyzed under basic conditions to yield the free carboxylic acid if further elongation from the C-terminus is desired.

Reactant 1Reactant 2Coupling AgentProduct
Boc-AA-OHH-Val-OEtDCC/HOBtBoc-AA-Val-OEt
Z-AA-OHH-Val-OEtEDC/DMAPZ-AA-Val-OEt

Late-Stage Peptide Functionalization and Labeling Utilizing Valine Derivatives

Late-stage functionalization of peptides is a powerful strategy for introducing modifications that can enhance their biological activity, stability, or be used for labeling and imaging purposes. nih.govrsc.orgnih.gov While direct functionalization of the valine side chain is challenging due to its non-reactive isopropyl group, peptides containing valine can be modified at other reactive sites.

In this context, a peptide sequence containing a valine residue, which could be introduced using this compound during the synthesis, can be functionalized at a different amino acid residue with a more reactive side chain (e.g., lysine, cysteine, tyrosine). The presence of the bulky, hydrophobic valine residue can influence the local conformation of the peptide, potentially directing the reactivity of other residues in a site-selective manner. For example, a peptide containing a valine residue might adopt a specific secondary structure that exposes another residue for selective chemical modification.

Synthesis of Diverse Organic Architectures

The utility of this compound extends beyond peptide synthesis into the broader field of organic synthesis, where its inherent chirality is a valuable asset.

Precursor in Natural Product Total Synthesis Efforts

Chiral building blocks are essential for the enantioselective synthesis of complex natural products. nih.gov this compound, derived from the naturally occurring L-valine, provides a readily available source of chirality. The isopropyl group and the protected amino and carboxyl functionalities can be strategically manipulated to construct key stereocenters in the target molecule.

For instance, the α-carbon of the valine moiety can serve as a stereocenter from which other chiral centers are induced. The protected amino group can be deprotected and transformed into other functional groups, or it can be used to direct stereoselective reactions. Similarly, the ethyl ester can be reduced to a primary alcohol or reacted with organometallic reagents to introduce new carbon-carbon bonds. The specific transformations would be highly dependent on the synthetic strategy for the target natural product. The use of such chiral precursors from the "chiral pool" is a common and efficient strategy in the total synthesis of biologically active molecules.

Natural Product ClassPotential Role of Valine DerivativeKey Transformation
AlkaloidsSource of stereocenterReductive amination, Pictet-Spengler
MacrolidesChiral fragment for chain elongationAldol addition, Wittig reaction
TerpenoidsIntroduction of isopropyl motifGrignard reaction, Olefination

Building Block for the Design and Synthesis of Unnatural Amino Acids and Analogues

This compound serves as a crucial chiral starting material for the synthesis of non-proteinogenic, or unnatural, amino acids. The presence of the tert-butoxycarbonyl (Boc) group on the amine and the ethyl ester on the carboxyl group provides orthogonal protection, allowing for selective chemical modifications at the side chain. This strategic protection is fundamental in methodologies like palladium-catalyzed C-H bond functionalization, which enables the introduction of novel substituents onto the valine scaffold. nih.gov

The synthesis of unnatural amino acids is of significant interest as they are used in drug discovery, protein engineering, and the development of peptidomimetics. nih.gov For instance, derivatives of this compound can be subjected to reactions that modify the isopropyl side chain. Methodologies have been developed for the arylation of sp³ C-H bonds in amino acid derivatives, allowing for the synthesis of modified phenylalanine analogues and other complex structures. nih.gov The Boc group is stable under many reaction conditions but can be readily removed with moderate acids like trifluoroacetic acid or 4M HCl in dioxane, a critical step in the final stages of synthesizing the free unnatural amino acid. researchgate.nettcichemicals.com This robust yet removable protecting group strategy makes Boc-protected amino acid esters like this compound highly valuable in multi-step synthetic sequences. researchgate.net

Integration into Chiral Heterocyclic and Macrocyclic Ring Systems

The defined stereochemistry of this compound makes it an invaluable chiral building block for constructing complex stereochemically-defined heterocyclic and macrocyclic structures. These scaffolds are prevalent in a wide range of biologically active natural products and pharmaceutical agents, including antibiotics and anticancer drugs. nih.gov

In the synthesis of macrocycles, amino acid derivatives are often incorporated to introduce specific stereocenters and to form parts of the ring backbone. nih.gov For example, N-Boc protected amino acids are key components in the synthesis of macrocyclic lactams, where the valine side chain can influence the conformation and biological activity of the final molecule. nih.gov The synthesis of cyclosporin (B1163) O analogs, for instance, utilizes a dipeptide fragment derived from Boc-protected amino acids. researchgate.net

Furthermore, chiral amino acid derivatives are employed in the enantioselective synthesis of smaller heterocyclic systems. Lithiated three-membered heterocycles, for example, can be used as chiral nucleophiles in complex synthetic pathways. rsc.org The valine derivative, with its inherent chirality, can guide the stereochemical outcome of reactions, leading to the formation of enantiomerically enriched products. The principles used in synthesizing chiral N-(aminocycloalkylene)amino acid compounds can be applied, where a protected amino acid ester reacts to form a new heterocyclic structure. rsc.org The Boc and ethyl ester groups facilitate the coupling reactions and can be removed later in the synthetic sequence to yield the final target molecule.

Design and Synthesis of Functionally Enhanced Amino Acid Derivatives

Exploration of Valine Derivatives in Prodrug Design and Development

The esterification of a parent drug with L-valine is a well-established and highly successful strategy in prodrug design to enhance oral bioavailability. mdpi.comtandfonline.com This approach leverages the human peptide transporter 1 (hPEPT1), which is abundantly expressed in the intestine, to facilitate the absorption of drugs that would otherwise have poor membrane permeability. mdpi.com The L-valine monoester concept has become a significant milestone in the development of PEPT1-targeted oral prodrugs. tandfonline.com

Valacyclovir, the L-valyl ester of acyclovir (B1169), is a classic example of this strategy. It increases the oral bioavailability of the parent antiviral drug acyclovir by three- to five-fold in humans. mdpi.comtandfonline.com After oral administration, Valacyclovir is rapidly absorbed via PEPT1 and then quickly converted back to acyclovir and L-valine by esterases. mdpi.com Studies have consistently shown that the L-configuration of the amino acid is preferred for this prodrug strategy, as it demonstrates higher permeability and faster conversion compared to the D-configuration. mdpi.com

This approach has been successfully applied to numerous other parent drugs across different therapeutic areas, including antivirals and anticancer agents, to improve their pharmacokinetic profiles. mdpi.comresearchgate.net

Prodrug NameParent DrugTherapeutic AreaBioavailability Enhancement
Valacyclovir AcyclovirAntiviral (Herpes)3- to 5-fold increase over Acyclovir. mdpi.comtandfonline.com
Valganciclovir GanciclovirAntiviral (CMV)Approx. 10-fold increase over Ganciclovir.
Valopicitabine 2′-C-methylcytidineAntiviral (Hepatitis C)Synthesized to improve the low oral availability of the parent drug. mdpi.com
Valtorcitabine 2′-deoxy-β-l-cytidineAntiviral (Hepatitis C)Developed to enhance the oral bioavailability of the parent nucleoside analog. mdpi.com
Valcyclopropavir CyclopropavirAntiviral (HCMV)Achieved an oral bioavailability of 95% in mice. researchgate.net

Synthetic Pathways to Advanced Chemical Probes and Reagents

This compound is a versatile starting material for the synthesis of advanced chemical probes and reagents used in chemical biology to investigate biological processes. sigmaaldrich.com Chemical probes are small molecules designed to interact with a specific biological target, often incorporating functionalities for detection (like fluorescent tags) or for covalent modification of the target. sigmaaldrich.com

The structure of this compound allows for its use as a scaffold. The protected amino and carboxyl groups allow it to be incorporated into peptide chains, while the side chain can be modified to attach linkers, reactive groups, or reporter tags. For instance, the valine derivative could be integrated into a peptide sequence designed to bind to a specific enzyme. An azido (B1232118) group could be introduced onto a modified version of the scaffold, allowing for "click chemistry" reactions to attach fluorescent dyes or biotin (B1667282) tags for target identification and visualization. sigmaaldrich.com

Synthetic pathways to these probes often involve standard peptide coupling conditions, followed by selective deprotection and functionalization. The Boc group can be removed under acidic conditions to free the amine for further reaction, such as coupling to a linker or a reporter molecule. Similarly, the ethyl ester can be hydrolyzed to provide a carboxylic acid handle for conjugation. This synthetic flexibility makes this compound and similar protected amino acids fundamental building blocks for creating customized molecular tools for biological research. nih.gov

Advanced Analytical and Spectroscopic Characterization of Ethyl Tert Butoxycarbonyl L Valinate and Its Derivatives

High-Resolution Spectroscopic Analysis for Structural Confirmation

High-resolution spectroscopic techniques are indispensable for the unambiguous structural confirmation of Ethyl (tert-butoxycarbonyl)-L-valinate. These methods offer detailed insights into the molecular framework and elemental composition.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric and Stereochemical Assignment

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound, providing detailed information about the chemical environment of each atom. High-field ¹H and ¹³C NMR are routinely used to confirm the connectivity and stereochemistry of the molecule.

In the ¹H NMR spectrum, the chemical shifts and coupling constants of the protons are indicative of their specific locations within the molecule. For instance, the proton attached to the chiral alpha-carbon of the valine residue is a key diagnostic signal. Its multiplicity and coupling to neighboring protons confirm the integrity of the amino acid core. The presence of the tert-butoxycarbonyl (Boc) protecting group is evidenced by a characteristic singlet in the upfield region, corresponding to the nine equivalent protons of the tert-butyl group. The ethyl ester is confirmed by a quartet and a triplet, corresponding to the methylene (B1212753) and methyl groups, respectively. Due to hindered rotation around the carbamate (B1207046) C-N bond, it is not uncommon to observe a mixture of rotamers at room temperature, which can lead to the broadening or splitting of certain NMR signals. chemicalbook.com

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of all carbon atoms in the molecule. The carbonyl carbons of the Boc group and the ethyl ester, as well as the chiral alpha-carbon, resonate at distinct chemical shifts, further corroborating the compound's structure.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for N-Boc-L-amino acid esters

AtomRepresentative ¹H Chemical Shift (ppm)Representative ¹³C Chemical Shift (ppm)
Boc (CH₃)₃~1.45 (s, 9H)~28.3
Boc C(CH₃)₃-~80.0
Boc C=O-~155.5
Valine α-CH~4.2 (dd, 1H)~58.0
Valine β-CH~2.1 (m, 1H)~31.0
Valine γ-CH₃~0.95 (d, 6H)~19.0, ~17.5
Ester O-CH₂~4.1 (q, 2H)~61.0
Ester CH₃~1.2 (t, 3H)~14.0
Ester C=O-~172.0

Note: The exact chemical shifts can vary depending on the solvent and the specific N-Boc-L-amino acid ester. unifr.ch

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular mass of this compound, which in turn allows for the deduction of its elemental formula. This technique provides a highly accurate mass measurement, typically with an error of less than 5 parts per million (ppm), offering strong evidence for the compound's identity.

By calculating the theoretical exact mass of the molecular formula of this compound (C₁₂H₂₃NO₄), a comparison can be made with the experimentally determined mass. nih.govchemspider.com A close match between these two values provides a high degree of confidence in the assigned chemical formula.

Table 2: High-Resolution Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₁₂H₂₃NO₄
Calculated Exact Mass245.1627 g/mol
Expected Ion Adducts[M+H]⁺, [M+Na]⁺, [M+K]⁺

The observation of protonated ([M+H]⁺), sodiated ([M+Na]⁺), or potassiated ([M+K]⁺) molecular ions in the positive ion mode of the mass spectrum, with their measured masses corresponding to the calculated values, serves as definitive proof of the compound's elemental composition.

Chromatographic Techniques for Purity Assessment and Enantiomeric Excess

Chromatographic methods are essential for evaluating the purity of this compound, including the critical determination of its enantiomeric excess. These separation techniques are highly sensitive and quantitative.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiopurity Analysis

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the enantiomeric purity of chiral compounds like this compound. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the L- and D-enantiomers, leading to their separation. sigmaaldrich.com

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for the separation of N-protected amino acid derivatives. yakhak.orgmst.edu The choice of mobile phase, typically a mixture of hexane (B92381) and an alcohol like isopropanol (B130326) or ethanol (B145695), is crucial for achieving optimal separation. The retention times of the L- and D-enantiomers will differ, allowing for their individual quantification. The enantiomeric excess (ee) can then be calculated from the peak areas of the two enantiomers. This method is highly sensitive and can detect even trace amounts of the undesired D-enantiomer. rsc.orgnih.gov

Gas Chromatography (GC) for Volatile Ester Derivatives

Gas Chromatography (GC) is a suitable technique for the analysis of volatile compounds. While this compound itself may have limited volatility, it can be analyzed directly or after conversion to a more volatile derivative. The analysis of amino acid ethyl esters by GC is a well-established method. researchgate.net

For GC analysis, the compound is typically introduced into a heated injection port where it is vaporized and then separated on a capillary column. The choice of the stationary phase of the column is critical for achieving good separation. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. When coupled with a chiral column, GC can also be used for the determination of enantiomeric purity.

To enhance volatility and improve chromatographic performance, derivatization is often employed. nih.govnih.govthermofisher.com Common derivatization strategies for amino acid esters include:

Silylation: Reaction with reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to replace active hydrogens with trimethylsilyl (B98337) groups. thermofisher.com

Acylation: Treatment with perfluorinated anhydrides, such as trifluoroacetic anhydride (B1165640) (TFAA) or heptafluorobutyric anhydride (HFBA), to form N-acyl derivatives. nih.gov

These derivatization methods produce more volatile and thermally stable compounds that are well-suited for GC analysis.

X-Ray Crystallography for Definitive Stereochemical Elucidation of Valine Conjugates

X-ray crystallography provides the most definitive and unambiguous determination of the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. mdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal of a substance, a detailed map of the electron density can be generated, revealing the precise spatial arrangement of every atom in the molecule.

While a crystal structure for this compound itself may not be readily available, the analysis of crystal structures of closely related N-Boc-protected amino acid esters and peptides provides valuable insights into the expected molecular conformation. researchgate.netresearchgate.netnih.gov These studies have shown that the tert-butoxycarbonyl group adopts a specific orientation relative to the amino acid backbone. The geometry of the urethane (B1682113) linkage and the peptide bond in such derivatives has been extensively studied. researchgate.net

The crystal structure would unequivocally confirm the L-configuration of the valine residue and provide precise bond lengths, bond angles, and torsion angles. This information is invaluable for understanding the conformational preferences of the molecule and its potential interactions in biological systems or during chemical reactions.

Q & A

Q. What are the standard protocols for synthesizing Ethyl (tert-butoxycarbonyl)-L-valinate, and how is its purity validated?

The synthesis typically involves coupling tert-butoxycarbonyl (Boc)-protected L-valine with ethyl ester groups. A common method uses Boc-L-valine, methyl L-valinate hydrochloride, and coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) with 1-hydroxybenzotriazole (HOBt) in dichloromethane. Purification via flash chromatography (e.g., pentane/ethyl acetate gradients) ensures high purity . Thin-layer chromatography (TLC) with ethyl acetate as the eluent is used to monitor reaction progress and confirm the absence of starting materials like oleic acid .

Q. How is this compound utilized as a building block in peptide synthesis?

The Boc group protects the amino group of L-valine during solid-phase peptide synthesis, preventing undesired side reactions. After coupling, the Boc group is selectively removed under acidic conditions (e.g., trifluoroacetic acid), enabling sequential peptide elongation. This method is critical for synthesizing peptides with defined stereochemistry, as demonstrated in the preparation of proline-valine dipeptides .

Q. What analytical techniques are essential for characterizing this compound?

Nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^1H and 13^{13}C) confirms structural integrity, particularly rotameric distributions observed in proline-containing derivatives . Infrared (IR) spectroscopy identifies functional groups like carbonyls (1736–1687 cm1^{-1}) and Boc-protected amines . High-performance liquid chromatography (HPLC) or mass spectrometry (MS) further validates purity and molecular weight .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to minimize diastereomer formation?

Stereochemical fidelity is maintained by using chiral auxiliaries or enantiopure starting materials. For example, coupling Boc-L-valine with methyl L-valinate hydrochloride under controlled temperatures (0°C to room temperature) reduces racemization. Monitoring reaction progress via TLC and optimizing equivalents of coupling agents (e.g., EDC/HOBt) improve yields (up to 80%) and reduce byproducts .

Q. What strategies address challenges in scaling up the synthesis of Boc-protected valine derivatives?

Large-scale reactions require efficient solvent systems (e.g., dichloromethane or acetonitrile) and scalable purification methods like gradient flash chromatography. Recycling Boc-protecting reagents (e.g., di-tert-butyl dicarbonate) and optimizing stoichiometry (1.1 equiv of Boc reagent per amine group) enhance cost-effectiveness .

Q. How do researchers analyze and mitigate impurities in this compound during drug development?

Impurities such as des-Boc derivatives or hydrolysis products are identified using LC-MS/MS. Stability studies under varying pH and temperature conditions guide storage recommendations (e.g., 0–8°C in inert atmospheres). Case studies on valbenazine impurities demonstrate the use of reverse-phase HPLC to isolate and quantify byproducts .

Q. What role does this compound play in prodrug design?

The ethyl ester enhances lipophilicity, improving cellular uptake. Enzymatic cleavage of the ester in vivo releases the active carboxylic acid, as seen in valacyclovir (a prodrug of acyclovir). This approach is validated in pharmacokinetic studies showing increased bioavailability compared to non-esterified analogs .

Q. How is computational modeling applied to predict the reactivity of Boc-protected valine derivatives?

Density functional theory (DFT) calculations model transition states during coupling reactions, predicting regioselectivity and steric effects. Molecular dynamics simulations assess solvent interactions, guiding solvent selection (e.g., dichloromethane vs. THF) for optimal reaction kinetics .

Q. What are the stability considerations for this compound under physiological conditions?

Hydrolysis of the ester group in aqueous buffers (pH 7.4, 37°C) follows pseudo-first-order kinetics, with half-lives determined via HPLC. Buffers containing serum albumin mimic in vivo conditions, revealing esterase-mediated degradation pathways critical for prodrug activation .

Q. How does this compound facilitate enzymatic studies on aminoacyl-tRNA synthetases?

The Boc-protected derivative serves as a substrate analog to investigate enzyme specificity. Competitive inhibition assays using radiolabeled 14^{14}C-valine quantify binding affinities, providing insights into mutations affecting catalytic efficiency .

Methodological Notes

  • Stereochemical Analysis : Use chiral columns (e.g., Chiralpak IA) to resolve enantiomers and quantify enantiomeric excess (ee) .
  • Scale-Up Protocols : Replace hazardous solvents (e.g., dichloromethane) with greener alternatives (ethyl acetate) where feasible .
  • Data Contradictions : Discrepancies in reported yields (e.g., 80% vs. 70%) may arise from rotameric interconversions; confirm via variable-temperature NMR .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.